An In-depth Technical Guide to 4-Fluorobiphenyl: Core Physical and Chemical Properties
An In-depth Technical Guide to 4-Fluorobiphenyl: Core Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobiphenyl is an aromatic organic compound characterized by a biphenyl (B1667301) structure with a single fluorine atom substituted at the para position of one of the phenyl rings.[1] Its chemical formula is C12H9F.[2][3][4] This fluorinated biphenyl serves as a crucial intermediate and building block in various fields, including organic synthesis, materials science, and pharmaceutical development.[3][5] The presence of the fluorine atom imparts unique electronic properties, enhanced thermal stability, and increased chemical resistance compared to its non-fluorinated counterpart.[3][5] These characteristics make it a valuable component in the synthesis of advanced materials such as liquid crystals and Organic Light-Emitting Diodes (OLEDs), as well as in the development of agrochemicals and new therapeutic agents.[3] In medicinal chemistry, it is utilized to improve the efficacy, selectivity, solubility, and bioavailability of drug candidates.[3]
Core Physical and Chemical Properties
The fundamental physical and chemical properties of 4-Fluorobiphenyl are summarized below. These values are critical for its application in experimental and industrial settings.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow/beige/cream crystalline powder or solid.[3][4][6] | [3][4][6] |
| Molecular Formula | C12H9F | [2][3][4] |
| Molecular Weight | 172.20 g/mol | [4][7][8] |
| Exact Mass | 172.068828 g/mol | [2][4][8] |
| Melting Point | 71.0 - 79.0 °C | [2][3][6][7] |
| Boiling Point | 253.0 - 284.0 °C at 760 mmHg | [2][3][7] |
| Density | 1.1 - 1.288 g/cm³ | [2][4][7] |
| Flash Point | >95.8 °C (>230 °F) | [2][4] |
| Water Solubility | Insoluble | [1][4] |
| Vapor Pressure | 0.00901 mmHg at 25°C | [2][8] |
| Refractive Index (n20/D) | 1.5200 - 1.553 | [4][7] |
| LogP (Octanol-Water Partition Coefficient) | 3.91 - 4.1 | [2][4][8] |
Table 2: Identifiers and Spectral Data
| Identifier/Spectrum | Value/Data | Source(s) |
| CAS Number | 324-74-3 | [2][3][6] |
| IUPAC Name | 1-fluoro-4-phenylbenzene | [8] |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)F | [7][8] |
| InChI Key | RUYZJEIKQYLEGZ-UHFFFAOYSA-N | [6][7][8] |
| ¹H NMR (400 MHz, CDCl₃) | δ = 7.66-7.50 (m, 4 H), 7.52-7.43 (m, 2 H), 7.42-7.32 (m, 1 H), 7.22-7.10 (m, 2 H) ppm | [9] |
| ¹³C NMR (Solvent: CDCl₃) | Chemical shifts available. | [10] |
| ¹⁹F NMR (Solvent: CFCl₃) | Chemical shifts available. | [11] |
| Mass Spectrometry (GC-MS) | Molecular Ion (m/z): 172 (100.0%), 173 (13.0%), 171 (29.6%), 170 (20.6%) | [12] |
| Infrared (IR) Spectroscopy | Spectra available. | [8][13] |
| Raman Spectroscopy | Spectra available. | [8][12] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and analysis of 4-Fluorobiphenyl.
Synthesis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a common and efficient method for synthesizing biphenyl derivatives. The general protocol involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex.
Materials:
-
1-Bromo-4-fluorobenzene (or 4-fluorophenylboronic acid)
-
Phenylboronic acid (or bromobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate (B84403) [K₃PO₄], Sodium carbonate [Na₂CO₃])
-
Solvent system (e.g., Dioxane/water mixture)
-
Pressure tube or round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a pressure tube, add the aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 equiv), the arylboronic acid (e.g., phenylboronic acid, 1.5 equiv), the base (e.g., K₃PO₄, 1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol %).[14]
-
Evacuate and backfill the tube with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 3:1 v/v ratio of dioxane to water).[14]
-
Seal the tube and heat the reaction mixture at a temperature ranging from 80 to 105 °C for 8 to 12 hours.[14]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield pure 4-Fluorobiphenyl.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To assess purity and confirm molecular weight.
-
Methodology: A dilute solution of the synthesized 4-Fluorobiphenyl in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides the molecular ion peak (confirming molecular weight) and a characteristic fragmentation pattern.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure.
-
Methodology: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Provides information on the number, environment, and coupling of hydrogen atoms.
-
¹³C NMR: Shows the different types of carbon atoms in the molecule.
-
¹⁹F NMR: Is particularly useful for confirming the presence and environment of the fluorine atom.[16]
-
-
The resulting spectra are compared with known literature values to confirm the structure of 4-Fluorobiphenyl.[9]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of 4-Fluorobiphenyl.
Caption: A flowchart of the Suzuki coupling synthesis and subsequent purification.
References
- 1. CAS 324-74-3: 4-Fluorobiphenyl | CymitQuimica [cymitquimica.com]
- 2. 4-Fluorobiphenyl | CAS#:324-74-3 | Chemsrc [chemsrc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Fluorobiphenyl, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 4-Fluorobiphenyl 95 324-74-3 [sigmaaldrich.com]
- 8. 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum [chemicalbook.com]
- 13. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. 4-Fluorobiphenyl 95 324-74-3 [sigmaaldrich.com]
